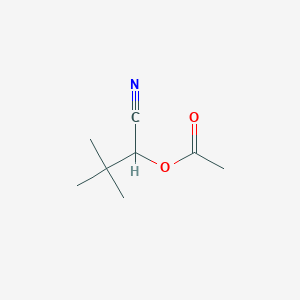

1-Cyano-2,2-dimethylpropyl acetate

Description

Historical Perspectives and Chemical Ancestry of Related Cyanoacetates and Neopentyl Derivatives

The chemical lineage of 1-Cyano-2,2-dimethylpropyl acetate (B1210297) can be traced back to the development of cyanoacetate (B8463686) chemistry. Ethyl cyanoacetate, a key related compound, was first synthesized in the early 20th century and quickly became a versatile building block in the production of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Its utility stems from the presence of a reactive methylene (B1212753) group flanked by a cyano and an ester group, enabling a variety of condensation reactions. wikipedia.org

The neopentyl moiety, a structural component of 1-Cyano-2,2-dimethylpropyl acetate, has also been a subject of significant study in organic chemistry. nist.gov The bulky nature of the neopentyl group is known to introduce considerable steric hindrance, which can dramatically influence reaction rates and mechanisms. masterorganicchemistry.comyoutube.com For instance, neopentyl halides are notoriously slow to undergo SN2 reactions. masterorganicchemistry.com The investigation of neopentyl derivatives has provided valuable insights into the role of steric effects in chemical transformations. acs.orgacs.org

Structural Features of this compound and their Influence on Reactivity (e.g., steric hindrance, electronic effects)

The structure of this compound incorporates a chiral center at the carbon bearing the cyano and acetate groups. The most prominent feature is the bulky tert-butyl group adjacent to this stereocenter. This arrangement is expected to create significant steric hindrance, influencing the approach of reagents and the stability of transition states. masterorganicchemistry.comyoutube.com

The electronic effects within the molecule are also noteworthy. The cyano group is strongly electron-withdrawing, which acidifies the alpha-proton and makes it susceptible to deprotonation under basic conditions. The acetate group, also electron-withdrawing, further contributes to this effect. These electronic features, combined with the steric bulk, are anticipated to result in unique reactivity for this compound compared to less hindered cyanohydrin esters.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C8H13NO2 |

| Molar Mass | 155.19 g/mol |

| Boiling Point | 198°C |

| Density | 0.953 g/mL at 25°C |

| Refractive Index | 1.416 (n20/D) |

| Flash Point | 175°F |

This data is compiled from various chemical databases and may represent predicted or experimental values. chembk.com

Positioning within Contemporary Organic Synthesis Research: Potential as a Precursor or Target Molecule

Cyanohydrin esters are recognized as versatile precursors in the synthesis of a wide range of valuable organic molecules, including α-hydroxy acids, α-amino alcohols, and various heterocyclic compounds. nih.govdiva-portal.org The synthesis of these esters, often through the asymmetric cyanation of aldehydes, is a significant area of research. researchgate.netrsc.org

This compound, with its unique substitution pattern, could serve as a precursor to novel compounds with potential applications in medicinal chemistry and materials science. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be saponified to reveal a secondary alcohol. The steric bulk of the neopentyl group could also be exploited to direct the stereochemical outcome of subsequent reactions.

The development of efficient synthetic routes to this compound and other hindered cyanohydrin esters is an active area of investigation. rsc.org These methods often employ catalysis to overcome the challenges associated with sterically demanding substrates. researchgate.net

Current Research Gaps and Motivations for Further Study of this compound

Despite the general interest in cyanohydrin esters, a detailed investigation into the specific reactivity and synthetic utility of this compound appears to be limited in the publicly available scientific literature. The primary motivation for further study lies in understanding how the significant steric hindrance from the neopentyl group modulates the well-established reactivity of the cyanohydrin ester functionality.

Key research questions that remain to be addressed include:

The development of stereoselective synthetic routes to enantiopure this compound.

A systematic study of its reactivity under various reaction conditions (e.g., acidic, basic, reductive, oxidative).

Exploration of its potential as a building block in the synthesis of complex target molecules.

Computational studies to model its conformational preferences and reaction pathways.

Addressing these research gaps will not only expand our fundamental understanding of steric and electronic effects in organic chemistry but also potentially unlock new synthetic methodologies and novel chemical entities.

Table 2: Related Compound Names and Synonyms

| Compound Name | Synonyms |

|---|---|

| Ethyl cyanoacetate | Ethyl 2-cyanoacetate |

| Neopentyl acetate | 2,2-Dimethylpropyl acetate, Acetic acid, neopentyl ester |

| 1,2-Dimethylpropyl acetate | 3-Methyl-2-butyl acetate, 3-methylbutan-2-yl acetate |

| Cyanoacetamide | 2-Cyanoacetamide |

| Cyanoacetic acid | 2-Cyanoacetic acid |

| 1-cyano-2-methylpropyl acetate | |

| 1-cyano-2-methyl-2-phenylcyclopropyl acetate |

This table provides a non-exhaustive list of related compounds and their common synonyms for reference.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

(1-cyano-2,2-dimethylpropyl) acetate |

InChI |

InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3 |

InChI Key |

GMXVZILJXCSLTG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C#N)C(C)(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Cyano 2,2 Dimethylpropyl Acetate

Reactions Involving the Ester Functionality: Hydrolysis, Transesterification, and Aminolysis

The ester group in 1-Cyano-2,2-dimethylpropyl acetate (B1210297) is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, transesterification, and aminolysis. These reactions are often catalyzed by acids, bases, or enzymes.

Hydrolysis: The hydrolysis of 1-Cyano-2,2-dimethylpropyl acetate, which involves the cleavage of the ester bond by water, can be achieved under acidic or basic conditions. A noteworthy method involves the use of lipases for enantioselective hydrolysis. For instance, lipase-catalyzed hydrolysis can be employed to resolve racemic mixtures, leading to the formation of optically active products like (R)-1-Cyano-2,2-dimethyl-1-propanol.

Transesterification: This process involves the exchange of the acetyl group with another acyl group from an alcohol. Lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens, have been effectively used to catalyze the transesterification of related cyanohydrins. In a typical reaction, an acyl donor like vinyl acetate is used to acylate the cyanohydrin. This enzymatic approach is highly valued for its stereoselectivity.

Aminolysis: The reaction of this compound with ammonia (B1221849) or a primary or secondary amine results in the formation of an amide and 1-cyano-2,2-dimethylpropan-1-ol. This reaction, analogous to hydrolysis, proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester.

Interactive Table: Reactions of the Ester Functionality

| Reaction Type | Reagents/Catalysts | Product(s) | Key Features |

| Hydrolysis | H₂O, Acid/Base or Lipase (B570770) | 1-Cyano-2,2-dimethylpropan-1-ol, Acetic Acid | Can be enantioselective with lipase catalysts. |

| Transesterification | Alcohol, Acid/Base or Lipase | New Ester, 1-Cyano-2,2-dimethylpropan-1-ol | Enzymatic transesterification is highly stereoselective. |

| Aminolysis | Ammonia or Amine | Amide, 1-Cyano-2,2-dimethylpropan-1-ol | Forms an amide bond. |

Transformations of the Cyano Group

The nitrile group of this compound is a versatile functional handle that can undergo a variety of transformations. ebsco.com

Nucleophilic Additions and Reductions to the Nitrile

The carbon-nitrogen triple bond in the cyano group is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), can add to the nitrile carbon. libretexts.org The initial product is an imine anion, which upon aqueous workup, hydrolyzes to form a ketone. masterorganicchemistry.compearson.com This reaction provides a valuable route for the synthesis of ketones with a new carbon-carbon bond.

Reduction to Amines: The nitrile group can be completely reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon, followed by protonation during workup. libretexts.org Catalytic hydrogenation using catalysts like Raney nickel, platinum, or palladium is another effective method for nitrile reduction. wikipedia.org

Reduction to Aldehydes: Partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents that can be stopped at the intermediate imine stage before complete reduction to the amine. Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this purpose. wikipedia.orgyoutube.com The reaction is typically carried out at low temperatures, and subsequent hydrolysis of the resulting imine yields the aldehyde.

Interactive Table: Nucleophilic Additions and Reductions of the Nitrile Group

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Grignard Reaction | 1. R-MgX, 2. H₃O⁺ | Imine anion | Ketone |

| Reduction | 1. LiAlH₄, 2. H₂O | Dianion | Primary Amine |

| Catalytic Hydrogenation | H₂, Raney Ni/Pt/Pd | Imine | Primary Amine |

| Partial Reduction | 1. DIBAL-H, 2. H₂O | Imine | Aldehyde |

Derivatizations of the Cyano Group into Other Nitrogen-Containing Functions

Hydrolysis to Carboxylic Acids and Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. ebsco.comlibretexts.orglumenlearning.com In acidic hydrolysis, the nitrile is protonated, which enhances the electrophilicity of the carbon, facilitating the attack by water. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid. lumenlearning.com Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, leading to an imine anion that, after a series of steps, forms the carboxylate salt. libretexts.org The reaction can be stopped at the amide stage by using milder conditions.

Reactivity at the α-Carbon and Stereochemical Implications

The α-carbon of this compound is a stereogenic center, and its reactivity is of significant interest, particularly in asymmetric synthesis. Reactions involving this center can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

The presence of the electron-withdrawing cyano and acetate groups increases the acidity of the α-hydrogen, making it susceptible to deprotonation by a strong base to form a carbanion. This carbanion can then react with various electrophiles. The stereochemical outcome of such reactions is influenced by the steric hindrance of the tert-butyl group and the nature of the electrophile and reaction conditions.

In related systems, the chelation-controlled conjugate addition to oxonitriles can generate C-magnesiated nitriles as chiral nucleophiles. duq.edu These intermediates can then react with electrophiles with either retention or inversion of configuration, depending on the electrophile used. duq.edu This highlights the potential for high stereocontrol in reactions at the α-carbon of similar cyanohydrin derivatives.

Radical Reactions Involving this compound or its Fragments

Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions typically involve the generation of a radical species at the α-carbon.

Generation and Reactivity of the 1-Cyano-2,2-dimethylpropyl Radical

The 1-cyano-2,2-dimethylpropyl radical is an α-(acyloxy)alkyl radical. Such radicals can be generated through various methods, including the reaction of corresponding xanthates with vinyl esters or by heating with peroxides. mdpi.com Visible-light photoredox catalysis has also emerged as a powerful tool for generating alkyl radicals from precursors like N-(acyloxy)phthalimides. acs.orgnih.gov

Once generated, the 1-cyano-2,2-dimethylpropyl radical can participate in a range of reactions. A key reaction is its addition to carbon-carbon double bonds (alkenes). The reactivity of this radical is influenced by both steric and electronic factors. The bulky tert-butyl group will play a significant role in the regioselectivity and stereoselectivity of its addition reactions.

Mechanistic Probes of Radical Pathways

The investigation of radical reaction mechanisms, such as those involving this compound, often requires specialized techniques to detect and characterize the transient radical intermediates. These methods are crucial for elucidating the precise steps of a reaction pathway.

One common approach involves the use of radical traps . These are molecules that react rapidly with radical intermediates to form stable products, which can then be isolated and identified. The structure of the trapped product provides information about the structure of the initial radical. For complex reactions, trapping experiments can help to map out the sequence of radical generation and subsequent transformations.

Electron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the direct detection of radical species. researchgate.net By applying a magnetic field and microwave radiation, ESR can identify the presence of unpaired electrons and provide information about the structure and environment of the radical. Time-resolved ESR spectroscopy can be used to study the kinetics of radical reactions, providing rate constants for specific reaction steps. researchgate.net

Computational chemistry serves as a vital tool for modeling potential energy surfaces of radical reactions. rsc.org Quantum mechanical calculations can be used to predict the stability of different radical intermediates, the energy barriers for various reaction pathways (such as cyclization or rearrangement), and the geometries of transition states. These theoretical insights, when combined with experimental data, provide a comprehensive understanding of the reaction mechanism.

In the context of cyanohydrin derivatives, mechanistic studies have explored various radical processes. For instance, radical cyclization reactions of unsaturated cyanohydrins have been shown to proceed via a 5-exo-trig pathway, leading to the formation of five-membered rings. wikipedia.orgpsu.edu These studies often employ radical initiators like azobisisobutyronitrile (AIBN) or photochemical methods to generate the initial radical. The regioselectivity of the cyclization is a key aspect that is probed using these mechanistic techniques.

A summary of common mechanistic probes for radical pathways is presented in the table below.

| Mechanistic Probe | Principle | Information Obtained |

| Radical Trapping | Reaction of a transient radical with a trapping agent to form a stable, characterizable product. | Structure of the radical intermediate. |

| Electron Spin Resonance (ESR) Spectroscopy | Detection of the magnetic moment of an unpaired electron in a magnetic field. | Direct evidence of radical presence, structural information, and kinetic data. researchgate.net |

| Computational Modeling | Theoretical calculation of potential energy surfaces, intermediate stabilities, and transition state energies. | Mechanistic pathways, reaction kinetics, and thermodynamic feasibility. rsc.org |

| Kinetic Isotope Effect (KIE) | Measurement of the change in reaction rate upon isotopic substitution at a specific position. | Information about bond-breaking and bond-forming in the rate-determining step. |

| Product Analysis | Detailed characterization of all reaction products, including minor side products. | Insights into competing reaction pathways and rearrangement processes. |

Rearrangement Reactions and Formation of Side Products in the Presence of the 2,2-Dimethylpropyl Group

The 2,2-dimethylpropyl group, commonly known as the neopentyl group, is a bulky alkyl substituent that significantly influences the reactivity of adjacent functional groups. youtube.com In the case of this compound, the presence of this group can lead to characteristic rearrangement reactions and the formation of specific side products, particularly in reactions involving radical or carbocationic intermediates.

One of the most well-documented phenomena associated with the neopentyl group is the Wagner-Meerwein rearrangement . While classically associated with carbocation chemistry, analogous 1,2-migrations can also occur in radical species, albeit often with higher activation barriers. If a radical is generated at the carbon atom bearing the cyano and acetate groups, the adjacent quaternary carbon of the neopentyl group provides an opportunity for rearrangement.

The driving force for such a rearrangement is typically the formation of a more stable radical. For instance, a 1,2-migration of a methyl group from the quaternary center to the radical center would transform a secondary radical into a more stable tertiary radical. This process would result in a change in the carbon skeleton of the molecule.

In addition to skeletal rearrangements, the steric bulk of the neopentyl group can also influence the stereochemical outcome of reactions and favor the formation of certain side products due to hindered access to the reaction center.

The table below outlines potential rearrangement and side products arising from reactions of this compound, particularly under conditions that favor radical or cationic intermediates.

| Initial Species | Rearrangement/Side Reaction | Product(s) | Driving Force/Comments |

| Secondary Radical at C1 | 1,2-Methyl Shift | 2-Cyano-3-acetoxy-3-methylbutane | Formation of a more stable tertiary radical. |

| Secondary Radical at C1 | Beta-scission | Pivalaldehyde and acetyl radical | Fragmentation driven by the formation of stable molecules. |

| Carbocation at C1 | Wagner-Meerwein Rearrangement (1,2-Methyl Shift) | 2-Acetoxy-2-cyano-3,3-dimethylbutane | Formation of a more stable tertiary carbocation. |

| Intact Molecule | Elimination (under basic conditions) | 2,2-Dimethylpropylidenecyanoacetate | Formation of a conjugated system. |

It is important to note that the specific reaction conditions, such as temperature, solvent, and the nature of the reagents, will play a crucial role in determining which of these potential pathways is favored. For example, high temperatures might favor fragmentation reactions, while the presence of Lewis acids could promote carbocation-mediated rearrangements.

Advanced Spectroscopic and Analytical Characterization of 1 Cyano 2,2 Dimethylpropyl Acetate

Mass Spectrometry Techniques for Precise Molecular Weight and Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS (High-Resolution Mass Spectrometry): HRMS is capable of measuring molecular masses with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of a molecule. For 1-Cyano-2,2-dimethylpropyl acetate (B1210297) (molecular formula C₈H₁₃NO₂), HRMS would be used to confirm the exact mass, distinguishing it from other compounds that might have the same nominal mass.

GC-MS (Gas Chromatography-Mass Spectrometry): In GC-MS, the compound is first separated from any impurities by gas chromatography and then introduced into the mass spectrometer. The most common ionization technique in GC-MS is electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the masses of the molecular ion (if it survives) and various fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. For 1,2-Dimethylpropyl acetate, a related compound, GC-MS data is available and shows characteristic fragmentation. nih.gov

Table 2: Predicted Mass Spectrometry Data for 1-Cyano-2,2-dimethylpropyl Acetate

| Data Type | Value | Significance |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₂ | - |

| Molecular Weight | 155.19 g/mol | Nominal mass for standard MS. |

| Exact Mass | 155.09463 Da | Precise mass for HRMS confirmation. |

Note: Fragmentation predictions are based on standard fragmentation rules for esters and compounds with tert-butyl groups.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrations of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making this technique excellent for identifying the types of bonds present in a molecule.

For this compound, the two most diagnostic peaks in the IR spectrum would be from the nitrile and the ester carbonyl groups.

Nitrile (C≡N) Stretch: Nitriles exhibit a strong, sharp absorption band in a relatively uncongested region of the spectrum, typically between 2260 and 2220 cm⁻¹. spectroscopyonline.com This peak is a clear indicator of the presence of the cyano group. libretexts.org

Ester Carbonyl (C=O) Stretch: Saturated aliphatic esters show a strong, sharp absorption band for the C=O stretch, typically in the range of 1750-1735 cm⁻¹. fiveable.me

Other Vibrations: Other expected absorptions include C-H stretching from the aliphatic parts of the molecule (just below 3000 cm⁻¹), C-H bending vibrations, and C-O stretching from the ester linkage. libretexts.org

Raman spectroscopy provides complementary information. While the C=O stretch is typically strong in the IR, the C≡N stretch often gives a strong signal in the Raman spectrum as well, due to the change in polarizability during the vibration.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

|---|---|---|---|

| 2980 - 2850 | Medium to Strong | C-H Stretch | Aliphatic (t-butyl, methine, acetate methyl) |

| 2260 - 2220 | Medium to Strong, Sharp | C≡N Stretch | Nitrile |

| 1750 - 1735 | Strong, Sharp | C=O Stretch | Ester |

| 1470 - 1365 | Variable | C-H Bend | Aliphatic |

| 1250 - 1000 | Strong | C-O Stretch | Ester |

Note: Predicted values are based on standard group frequencies in IR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights (if applicable)

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If this compound can be obtained as a single crystal of sufficient quality, this technique can provide a wealth of information.

For a chiral molecule, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity. It would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, offering definitive insight into its preferred solid-state conformation. Furthermore, the analysis of the crystal packing would show how the molecules arrange themselves in the crystal lattice, revealing any significant intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds (e.g., C-H···N or C-H···O interactions), which can influence the physical properties of the compound. nih.gov While chiral molecules can crystallize in both chiral and achiral space groups, enantiomerically pure compounds must form chiral crystal structures. csic.esnih.gov Although no crystal structure for this compound has been reported in the literature, the analysis of related chiral cyano compounds demonstrates the utility of this technique for confirming stereochemistry and understanding solid-state packing. researchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatography is essential for both the purification of this compound and the assessment of its purity, particularly its enantiomeric purity.

Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to determine the chemical purity of a sample. By developing a suitable method, the compound of interest can be separated from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.

Separation of Enantiomers (Chiral HPLC): Since this compound is chiral, it is crucial to be able to separate its two enantiomers, (R)-1-Cyano-2,2-dimethylpropyl acetate and (S)-1-Cyano-2,2-dimethylpropyl acetate. This is most commonly achieved using Chiral HPLC. csfarmacie.cz This technique utilizes a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface. The two enantiomers of the analyte interact differently with the chiral stationary phase, forming transient diastereomeric complexes with different stabilities. This difference in interaction strength causes one enantiomer to travel through the column more slowly than the other, resulting in their separation into two distinct peaks. Alternatively, a chiral mobile phase additive (CMPA) can be used with a standard achiral column to achieve separation. researchgate.net The development of a successful chiral separation method is key for analyzing the enantiomeric excess (ee) of a sample.

Table 4: Chromatographic Methods for Analysis

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

|---|---|---|---|

| Gas Chromatography (GC) | Chemical Purity Assessment | Non-polar (e.g., DB-5) or polar (e.g., Carbowax) capillary column | Inert carrier gas (e.g., He, N₂) |

| Normal Phase HPLC | Purification | Silica Gel | Hexane/Ethyl Acetate gradient |

| Chiral HPLC | Enantiomeric Separation & Purity (ee) | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) | Hexanes/Isopropanol, or other non-polar/polar solvent mixtures |

Applications in Organic Synthesis and Materials Science Non Clinical

1-Cyano-2,2-dimethylpropyl Acetate (B1210297) as a Versatile Synthetic Intermediate for Complex Organic Molecules

The structure of 1-Cyano-2,2-dimethylpropyl acetate suggests its potential as a versatile intermediate in the synthesis of complex organic molecules. The cyano group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and amides, which are fundamental building blocks in organic synthesis. The bulky 2,2-dimethylpropyl (neopentyl) group can introduce steric hindrance, which can be strategically employed to influence the stereochemical outcome of reactions, a critical aspect in the synthesis of intricate molecular architectures. The acetate group, on the other hand, can serve as a protecting group for the hydroxyl function, which can be deprotected under specific conditions to allow for further synthetic modifications.

Although specific examples of its use are not readily found, compounds with similar functionalities, such as other cyanohydrin acetates, are known to participate in a range of synthetic transformations. For instance, the generation of stabilized carbanions adjacent to the cyano group can facilitate carbon-carbon bond formation, a cornerstone of building molecular complexity.

Role in the Synthesis of Heterocyclic Compounds and Natural Product Analogues

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals, agrochemicals, and materials. The cyano and acetate functionalities within this compound present opportunities for its use in constructing such cyclic systems. The nitrile group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles, including pyridines, pyrimidines, and imidazoles, through cyclization reactions with appropriate partners. sciforum.net For instance, cyanoacetamide derivatives are recognized as valuable synthons in heterocyclic synthesis due to the reactivity of the active methylene (B1212753) group and the cyclization potential of the cyano and amide functions. researchgate.net

Furthermore, the synthesis of analogues of natural products is a key strategy in drug discovery and chemical biology to improve activity and understand structure-activity relationships. researchgate.net While there is no direct evidence of this compound being used to create natural product analogues, its components could mimic certain structural features of natural products or serve as a scaffold for their elaboration. The synthesis of natural product analogues often involves the strategic introduction of functional groups and stereocenters, a process where a molecule with the attributes of this compound could potentially be valuable. researchgate.netunina.it

Derivatization to Access Novel Functional Molecules for Advanced Materials

The chemical handles present in this compound—the cyano and acetate groups—are amenable to a wide range of chemical transformations, opening avenues for the creation of novel functional molecules for advanced materials. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, each transformation yielding a new molecule with distinct properties. The acetate group can be hydrolyzed to a hydroxyl group, which can then be further functionalized.

Environmental Fate and Degradation Chemistry of 1 Cyano 2,2 Dimethylpropyl Acetate Academic Perspective

Biodegradation Pathways and Mechanisms in Different Environmental Compartments (e.g., water, soil)

No specific studies on the biodegradation of 1-Cyano-2,2-dimethylpropyl acetate (B1210297) in water or soil have been identified. Information regarding the microorganisms capable of degrading this compound or the metabolic pathways involved is not currently available in scientific literature.

Photodegradation Studies and Mechanisms of Photolytic Cleavage

There is a lack of available research on the photodegradation of 1-Cyano-2,2-dimethylpropyl acetate. Consequently, its susceptibility to direct or indirect photolysis by sunlight and the mechanisms of any potential photolytic cleavage are unknown.

Chemical Stability and Hydrolysis Kinetics in Environmental Matrices

While hydrolysis is a potential degradation pathway for esters like this compound, specific data on its hydrolysis kinetics, including rate constants and half-life under various environmental pH and temperature conditions, are not documented in available reports.

Characterization of Environmental Transformation Products (academic, non-toxicological)

Due to the absence of studies on its degradation, there is no information available on the environmental transformation products of this compound. The identity of metabolites or degradation products that may form in soil, water, or through photodegradation has not been characterized.

Future Research Directions and Emerging Trends for 1 Cyano 2,2 Dimethylpropyl Acetate

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The synthesis of chiral molecules with high stereochemical purity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. For 1-Cyano-2,2-dimethylpropyl acetate (B1210297), which possesses a chiral center, the development of synthetic routes that can selectively produce a single enantiomer or diastereomer is of paramount importance.

Future research will likely focus on the asymmetric addition of a cyanide source to the corresponding aldehyde, 2,2-dimethylpropanal, followed by acetylation. Key areas of exploration will include the use of chiral catalysts to control the stereochemical outcome of the cyanation step. Both metal-based catalysts, such as those incorporating titanium or vanadium, and organocatalysts could be investigated for their efficacy in inducing high levels of enantioselectivity. acs.orgresearchgate.net Furthermore, enzymatic catalysis, employing hydroxynitrile lyases (HNLs), offers a green and highly selective alternative for the synthesis of the precursor cyanohydrin. rsc.orguni-stuttgart.de The development of dynamic kinetic resolution processes, where in-situ racemization of the cyanohydrin is coupled with an enantioselective acylation, could also provide an efficient route to enantiopure 1-Cyano-2,2-dimethylpropyl acetate. thieme-connect.com

A significant challenge in the synthesis of this particular molecule is the steric hindrance imposed by the bulky tert-butyl group. This steric bulk can influence the approach of reagents and the conformation of transition states, thereby affecting both the reactivity and the stereoselectivity of the reaction. Future synthetic strategies will need to carefully consider these steric factors in the design of catalysts and reaction conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. For the synthesis of this compound, particularly in processes involving hazardous reagents like cyanide, flow chemistry presents a compelling avenue for safer and more efficient production. rsc.orgacs.org

Future research could focus on developing a continuous flow process for the synthesis of this compound. This would involve the immobilization of catalysts, such as enzymes or chiral metal complexes, within a flow reactor. rsc.orgresearchgate.net The precise control over reaction parameters, such as temperature, pressure, and residence time, afforded by flow systems could be leveraged to optimize the reaction for both conversion and stereoselectivity. rsc.org

Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. imperial.ac.ukscripps.edunih.govchemspeed.com High-throughput screening of different catalysts, solvents, and other reaction parameters can be performed in an automated fashion, rapidly identifying the optimal conditions for the synthesis of this compound. This data-driven approach can significantly reduce the time and resources required for process development.

Advanced Spectroscopic Probing of Transient Intermediates in Reactions Involving the Compound

A detailed understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Advanced spectroscopic techniques can provide invaluable insights into the structure and dynamics of transient intermediates that are formed during a chemical reaction.

For reactions involving the formation or transformation of this compound, techniques such as in-situ NMR spectroscopy and transient absorption spectroscopy could be employed to detect and characterize short-lived intermediates. semanticscholar.orgru.nlmpg.deprinceton.edu For instance, in-situ NMR could be used to monitor the progress of the reaction and identify any intermediate species that accumulate. semanticscholar.orgmpg.de This information can help to elucidate the reaction pathway and identify any potential side reactions. The study of reaction kinetics through these advanced spectroscopic methods can provide quantitative data on the rates of different steps in the reaction mechanism, further aiding in the optimization of the process.

Computational Design of New Reactions and Catalysts for this compound Transformations

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. rsc.org Density Functional Theory (DFT) calculations, for example, can be used to model the transition states of reactions, providing insights into the factors that control reactivity and selectivity. nih.govacs.orgmdpi.com

In the context of this compound, computational modeling could be used to design new catalysts for its enantioselective synthesis. By modeling the interaction between different chiral catalysts and the substrates, it may be possible to predict which catalysts will afford the highest levels of stereoselectivity. acs.orgnih.govnih.gov Computational studies could also be used to explore the potential reactivity of this compound in novel chemical transformations, guiding experimental efforts towards the discovery of new reactions. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model enzymatic reactions, aiding in the design of more efficient and selective biocatalysts for the synthesis of this chiral compound. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 1-cyano-2,2-dimethylpropyl acetate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting with the alkylation of a nitrile precursor followed by acetylation. For example, intermediates like 1-cyano-2,2-dimethylpropanol can be acetylated using acetic anhydride under basic conditions. Purification via silica gel column chromatography (25% ethyl acetate in hexane) is effective for isolating the product . Purity optimization may require iterative recrystallization or preparative HPLC, depending on the presence of stereoisomers or byproducts.

Q. Which analytical techniques are most reliable for characterizing this compound?

Gas chromatography (GC) coupled with mass spectrometry (MS) is ideal for volatile compound analysis, as demonstrated in NIST Standard Reference Data for structurally related esters . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and stereochemistry. For enantiomeric purity, chiral HPLC with columns like Chiralpak OJ-H (heptane/i-PrOH 92:8) resolves stereoisomers, as shown in catalytic synthesis studies .

Q. How should researchers handle stability challenges during storage of this compound?

Store the compound in anhydrous conditions under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the cyano and acetate groups. Stability assessments should include periodic GC or HPLC analysis to monitor degradation, particularly if the compound is exposed to light or moisture .

Advanced Research Questions

Q. What methodologies resolve contradictions in thermodynamic data (e.g., Henry’s Law constants) for this compound?

Discrepancies in thermodynamic properties often arise from experimental conditions (e.g., temperature, solvent polarity). Researchers should cross-validate data using multiple techniques, such as static headspace GC for Henry’s Law constants and computational models (e.g., COSMO-RS) to predict phase behavior. NIST’s iterative refinement protocols for gas-phase ion energetics provide a robust framework for reconciling data .

Q. How can enantioselective synthesis of this compound be achieved?

Chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) enable asymmetric induction during the acetylation step. Enantiomeric ratios exceeding 98:2 have been reported using chiral HPLC for analysis. Kinetic resolution during crystallization or enzymatic catalysis (e.g., lipases) are alternative strategies .

Q. What computational tools are effective for modeling the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations predict electronic properties and reactive sites, while molecular docking (e.g., AutoDock Vina) simulates binding affinities with enzymes or receptors. The InChI key from PubChem facilitates database integration for cheminformatics studies .

Q. How do structural modifications (e.g., substituent position) impact toxicity and metabolic pathways?

Comparative studies on analogs show that electron-withdrawing groups (e.g., cyano) enhance metabolic stability but may increase cytotoxicity. In vitro assays (e.g., hepatic microsome models) and in silico ADMET predictors (e.g., SwissADME) are critical for evaluating structure-activity relationships .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

Optimize reaction stoichiometry (e.g., excess acetylating agent) and employ flow chemistry to control exothermicity. Real-time monitoring via inline FTIR or Raman spectroscopy reduces side reactions. Scale-up protocols should adhere to QbD (Quality by Design) principles .

Data Interpretation & Validation

Q. How should researchers address discrepancies in spectroscopic data between batches?

Batch-to-batch variability can arise from residual solvents or isomerization. Use high-resolution MS and 2D NMR (e.g., HSQC, COSY) to identify impurities. Statistical tools (e.g., PCA) analyze spectral datasets to pinpoint anomalies .

Q. What strategies validate the compound’s biological activity in conflicting studies?

Reproduce assays under standardized conditions (e.g., cell lines, incubation times). Dose-response curves and orthogonal assays (e.g., SPR for binding, qPCR for gene expression) confirm activity. Meta-analyses of published data clarify context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.